4-Chloro-1-(4-fluorophenyl)butan-1-ol is a chemical compound with the molecular formula and a molecular weight of approximately 202.653 g/mol. It is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a butane backbone. The compound features a chlorine atom at the first carbon and a para-fluorophenyl group at the fourth carbon, contributing to its unique properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The synthesis of 4-Chloro-1-(4-fluorophenyl)butan-1-ol can be achieved through several methods, often involving the reaction of appropriate starting materials under controlled conditions. A common synthetic route includes:
A notable method involves the nucleophilic substitution of 4-fluorobenzyl chloride with butanol in the presence of a base such as potassium carbonate, which promotes the formation of the desired product .
The molecular structure of 4-Chloro-1-(4-fluorophenyl)butan-1-ol can be described as follows:
The InChI representation of this compound is InChI=1S/C10H12ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,1-2,7H2
, which provides a standardized way to describe its structure in chemical databases .
4-Chloro-1-(4-fluorophenyl)butan-1-ol can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility as an intermediate in synthetic organic chemistry .
The mechanism of action for 4-Chloro-1-(4-fluorophenyl)butan-1-ol primarily relates to its interactions with biological targets:
The precise mechanism involves conformational changes upon binding to these receptors, leading to downstream signaling effects associated with mood regulation and psychotropic activity.
The physical and chemical properties of 4-Chloro-1-(4-fluorophenyl)butan-1-ol are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Weight | 202.653 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
These properties indicate that the compound is likely to have moderate solubility in organic solvents, which is typical for many halogenated organic compounds .
4-Chloro-1-(4-fluorophenyl)butan-1-ol has several significant applications:
The systematic IUPAC designation 4-chloro-1-(4-fluorophenyl)butan-1-ol precisely defines the molecular architecture: a four-carbon aliphatic chain bearing a chlorine atom at the terminal carbon (C4) and a hydroxyl group at C1, which is directly bonded to a para-fluorinated phenyl ring. This naming convention reflects the compound's structural hierarchy, emphasizing the critical relationship between the fluorinated aromatic system and the chlorinated alcohol segment . The canonical SMILES representation C1=CC(=CC=C1C(CCCCl)O)F
provides a machine-readable description of atomic connectivity, while the InChIKey YTEUQGXRCFYPSA-UHFFFAOYSA-N
serves as a unique cryptographic identifier for molecular databases .
The structural significance emerges from three key features:
Table 1: Structural Features and Functional Roles of 4-Chloro-1-(4-fluorophenyl)butan-1-ol
Structural Component | Chemical Properties | Functional Role in Synthesis |
---|---|---|
4-Fluorophenyl group | Enhanced lipophilicity (π-system + halogen); Metabolic stability | Bioisostere for phenyl; Facilitates receptor binding |
Primary alcohol (C1 position) | Nucleophilic site; Hydrogen-bond donor | Enables esterification, oxidation to aldehydes/acids |
Terminal chloride (C4) | Electrophilic center (SN² reactivity) | Alkylation site for nitrogen nucleophiles (amines) |
Butanol backbone | Flexible 4-atom spacer | Optimal distance for intramolecular cyclizations |
This molecular framework demonstrates exceptional modularity in drug design. The hydroxyl group can be oxidized to carbonyl derivatives or engaged in Mitsunobu reactions to install diverse functional groups. Simultaneously, the terminal chloride serves as a handle for introducing nitrogen-containing heterocycles or amine functionalities prevalent in psychopharmacological agents [6]. Computational studies indicate that the fluorophenyl moiety withdraws electron density from the butanol chain, rendering the hydroxyl proton more acidic (predicted pKa ~15-16) than typical aliphatic alcohols, which influences its participation in metal-catalyzed reactions .
The synthetic utility of 4-chloro-1-(4-fluorophenyl)butan-1-ol is historically rooted in the development of butyrophenone-class antipsychotics, most notably as a precursor to haloperidol intermediates. During the 1960s-1980s, researchers exploited its bifunctional reactivity to construct the 4-fluorophenyl-4-hydroxypiperidine pharmacophore essential for dopamine receptor antagonism [6] [9]. The standard industrial route involved nucleophilic displacement of the terminal chloride with N-methylpiperazine or analogous nitrogen heterocycles, followed by controlled oxidation of the alcohol to the corresponding ketone. This stepwise approach proved superior to direct ketone alkylation due to better regiocontrol and higher yields [9].
Table 2: Key Synthetic Precursors in Antipsychotic Development
Precursor Compound | Molecular Formula | Role in Synthesis | Target Active Pharmaceutical Ingredient |
---|---|---|---|
4-Chloro-1-(4-fluorophenyl)butan-1-one | C₁₀H₁₀ClFO | Direct alkylation agent for amines | Haloperidol, Droperidol |
4-Chloro-1-(4-fluorophenyl)butan-1-ol | C₁₀H₁₂ClFO | Oxidation to ketone + Amine alkylation | Haloperidol intermediates |
4-(4-Fluorophenyl)-4-oxobutanoic acid | C₁₀H₉FO₃ | Curtius rearrangement to amine derivatives | Atypical antipsychotics |
The compound's significance expanded with the discovery that chlorinated fluorophenyl alcohols serve as prodrugs for alkylating agents in oncology. Under physiological conditions, the terminal chloride can undergo intramolecular cyclization to form highly electrophilic aziridinium ions when nitrogen nucleophiles are introduced. These reactive species alkylate DNA nucleobases, particularly guanine at the N⁷ position, disrupting cancer cell proliferation [6]. Research demonstrated that structural analogs with 4-carbon spacers between chlorine and hydroxyl groups exhibited optimal cytotoxicity profiles, attributed to efficient ring-closure kinetics and membrane permeability.
Modern synthetic advancements have refined the production of this compound through stereoselective reduction of the corresponding ketone, 4-chloro-1-(4-fluorophenyl)butan-1-one (CAS# 41167-07-1). Contemporary methods employ ruthenium-BINAP catalysts achieving >95% enantiomeric excess, a substantial improvement over classical stoichiometric reductions using sodium borohydride that yielded racemic mixtures . Iridium complexes with tridentate phosphine-amine-alcohol ligands further enhanced efficiency, reaching turnover frequencies exceeding 100,000 h⁻¹ – critical for industrial-scale production of enantiopure intermediates for chiral antipsychotics . These methodologies represent a paradigm shift from early Friedel-Crafts acylation routes that suffered from regiochemical impurities and moderate yields [6] [9].
Table 3: Evolution of Synthetic Methods for Chiral Intermediate Production
Synthetic Era | Methodology | Key Catalyst/Reagent | Enantioselectivity | Industrial Scalability |
---|---|---|---|---|
1960s-1980s | Stoichiometric reduction | NaBH₄, Al(OiPr)₃ | Racemic | Moderate |
1990s-2000s | Asymmetric hydrogenation | Ru-BINAP/diamine | 95-97% ee | High |
2010s-Present | Iridium-catalyzed hydrogenation | Tridentate P^N^O ligands | >99% ee | Very high |
The historical trajectory of 4-chloro-1-(4-fluorophenyl)butan-1-ol illustrates its transformation from a simple halogenated alcohol to a strategic molecular building block. Its enduring relevance in pharmaceutical synthesis stems from the synergistic interplay between its halogen substituents and functional group compatibility, enabling efficient construction of complex therapeutic agents targeting neurological and oncological disorders [6] [9]. Future developments will likely exploit its bifunctional reactivity in tandem reactions and catalytic asymmetric transformations for next-generation bioactive molecules.
Table of Compounds Mentioned:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0